Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure where an isochroman ring is fused with a piperidine ring through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isochroman derivatives with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to accelerate the reaction. The scalability of the process is crucial for its application in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the attached ring systems and functional groups. The uniqueness of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate lies in its specific ring fusion and the potential for diverse chemical modifications.
Comparison with Similar Compounds
- Spiroindole derivatives
- Spirooxindole derivatives
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
These compounds are also studied for their biological activities and synthetic applications, highlighting the versatility and importance of spirocyclic structures in medicinal chemistry.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-15(18)17-10-8-16(9-11-17)14-6-4-3-5-13(14)7-12-20-16/h3-6H,2,7-12H2,1H3 |
InChI Key |
NYMNDKGBFJCEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 |
Origin of Product |
United States |
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